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Introduction

1,2-Diformylhydrazine (CAS No: 628-36-4), also known as N,N'-diformylhydrazine, is a stable,

white to off-white crystalline solid derivative of hydrazine.[1] It serves as a crucial building block

and intermediate in various fields of organic synthesis, particularly in the preparation of

heterocyclic compounds like 1,2,4-triazoles, which have significant applications in the

pharmaceutical and agricultural industries.[2][3][4] This guide provides an in-depth overview of

the primary synthetic routes for preparing 1,2-diformylhydrazine from hydrazine hydrate,

focusing on detailed experimental protocols, comparative data, and a procedural workflow.

Synthesis Methodologies
The preparation of 1,2-diformylhydrazine from hydrazine hydrate is typically achieved through

formylation using reagents such as formic acid, formamide, or ethyl formate. While several

methods exist, the reaction with formamide, particularly under reduced pressure, is notable for

its high yield and purity.[5][6][7]

1. Reaction with Formamide under Reduced Pressure (High-Yield Method)

This process involves a two-stage reaction at different temperatures under vacuum. The

reduced pressure is critical for effectively removing the ammonia gas byproduct, which drives

the reaction to completion and results in a very pure product with yields exceeding 95%.[5][6]

[7]
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2. Reaction with Formic Acid

A more direct approach involves heating hydrazine hydrate with formic acid. This method,

however, typically results in lower yields compared to the optimized formamide process. A

reported procedure involves heating the reactants for 12 hours at 100°C, affording a yield of

approximately 60%.[8]

3. Reaction with Ethyl Formate

Reacting hydrazine hydrate with ethyl formate at low temperatures presents another efficient

route. A procedure where the reactants are kept at 0°C for 48 hours has been reported to

produce a near-quantitative yield (99%).[1]

Data Summary: Comparison of Synthetic Routes
The following table summarizes the quantitative data from various cited experimental protocols

for the synthesis of 1,2-diformylhydrazine.
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Experimental Protocol: High-Yield Synthesis Using
Formamide
This protocol is adapted from a patented high-yield process.[5][6][7] It is intended for

researchers and professionals skilled in chemical synthesis.

Materials and Equipment:

Formamide

Hydrazine Hydrate (e.g., 80% in water)

Reaction flask with stirring mechanism (e.g., magnetic stirrer)

Vacuum pump and pressure gauge

Heating mantle or oil bath

Distillation apparatus

Standard laboratory glassware

Procedure:

Stage 1: Initial Reaction at Room Temperature

In a suitable reaction flask, combine formamide and hydrazine hydrate in a molar ratio of

approximately 2:1. For example, use 360.5 g (8 moles) of formamide and 250 g (4 moles) of

80% hydrazine hydrate.

Commence vigorous stirring and immediately apply a vacuum to the system. The pressure

should stabilize around 150 mbar.

Allow the mixture to react at room temperature (5-25°C) for approximately 1 hour. During this

time, ammonia gas will evolve and be removed by the vacuum system. The pressure may

naturally decrease to around 70 mbar as the initial evolution of ammonia subsides.[5][6][7]
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Stage 2: Heating under Vacuum 4. After the initial reaction period, gently heat the mixture to

100°C using a heating mantle or oil bath while maintaining the vacuum. 5. Continue the

reaction at 100°C for an additional 1.5 to 2 hours. During this phase, water and any remaining

ammonia are distilled off. The pressure will typically drop further, potentially reaching as low as

13-20 mbar.[5][6][7]

Work-up and Purification 6. Once the reaction is complete, increase the temperature to

approximately 115°C and further reduce the pressure to distill off any remaining water and

unreacted starting materials. 7. The remaining residue in the flask is the crude 1,2-
diformylhydrazine. On cooling, it will solidify. 8. The product obtained from this process is

typically of high purity (>97%) and may not require further purification.[5][6][7] If necessary,

recrystallization from ethanol can be performed.[5][6][9] 9. The final product is a white

crystalline solid with a melting point of 159-160°C.[5][6][7]

Safety Precautions:

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with

extreme care in a well-ventilated fume hood, using appropriate personal protective

equipment (PPE), including gloves and safety goggles.

The reaction involves the evolution of ammonia gas, which is toxic and corrosive. Ensure the

vacuum system is vented safely into a fume hood or scrubbed appropriately.

Operations under vacuum carry an implosion risk. Use appropriate glassware designed for

vacuum applications.

Process Visualization
The following diagram illustrates the experimental workflow for the high-yield synthesis of 1,2-
diformylhydrazine using formamide under reduced pressure.
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Stage 1: Room Temperature Reaction

Stage 2: Heated Reaction
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Caption: Experimental workflow for the synthesis of 1,2-diformylhydrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrazine-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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